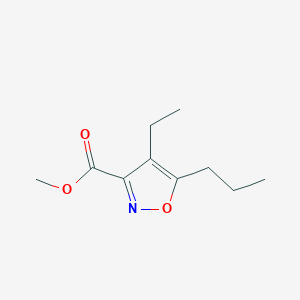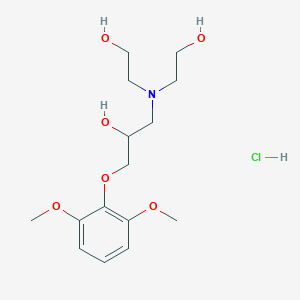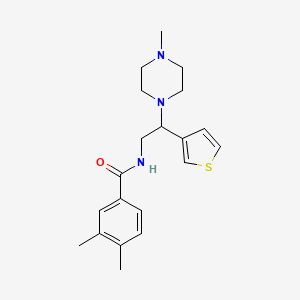
Methyl 4-ethyl-5-propyl-1,2-oxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis Techniques and Molecular Building Blocks
Research has demonstrated various synthesis techniques and applications of oxazole derivatives as molecular building blocks. For instance, the synthesis of chiral 2-aminoalkyloxazole-4-carboxylates from isoxazol-5(2H)-ones involves N-acylation followed by irradiation to form corresponding oxazoles, which are useful in synthesizing esters without significant racemization (Cox, Prager, & Svensson, 2003). Another study focuses on the phosphine-catalyzed [4 + 2] annulation to synthesize highly functionalized tetrahydropyridines, indicating the versatility of oxazole derivatives in complex organic synthesis (Zhu, Lan, & Kwon, 2003).
Antimicrobial Applications
Oxazole derivatives have been explored for their antimicrobial properties. For example, synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate have shown potential antimicrobial activities against various strains of bacteria and fungi, highlighting the therapeutic potential of these compounds (Desai, Bhatt, & Joshi, 2019).
Material Science and Corrosion Inhibition
In material science, oxazole derivatives have been utilized as anti-corrosion agents. A novel triazole derivative demonstrated significant inhibition efficiency for mild steel in an acidic environment, showcasing the potential of oxazole derivatives in protecting metals against corrosion (Rahmani et al., 2019).
Advanced Synthesis and Medicinal Chemistry
Expanding the chemical space of sp3-enriched 4,5-disubstituted oxazoles has been a focus of recent research, indicating the continuous development of synthesis methods to obtain oxazole derivatives with a wide range of functional groups for applications in synthetic and medicinal chemistry (Slobodyanyuk et al., 2019).
properties
IUPAC Name |
methyl 4-ethyl-5-propyl-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-4-6-8-7(5-2)9(11-14-8)10(12)13-3/h4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGPSESANDSPKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=NO1)C(=O)OC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2752018.png)



![1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one](/img/structure/B2752025.png)



methanamine](/img/structure/B2752032.png)
![3-(3-methoxybenzyl)-6-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2752033.png)
![ethyl 6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-carboxylate](/img/structure/B2752034.png)